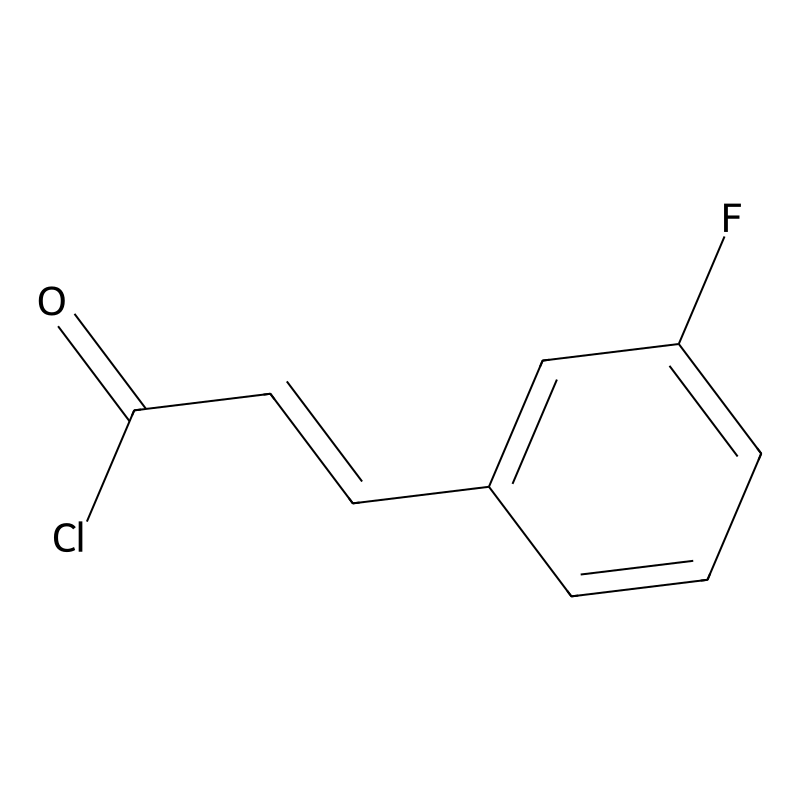3-Fluorocinnamoyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Synthesis of Coumarin Fluorescence Probes
Scientific Field: Biochemistry, Environmental Protection, Disease Prevention
Application Summary: 3-Fluorocinnamoyl chloride is used in the synthesis of coumarin fluorescence probes.
Methods of Application: The synthesis of coumarin fluorescent probes involves modifying the existing substituents on the core of coumarin compounds.
Results or Outcomes: The detection and application of coumarin fluorescent probes for Cu 2+, Hg 2+, Mg 2+, Zn 2+, pH, environmental polarity, and active oxygen and sulfide have been introduced in the past ten years.
Creation of Highly-Fluorinated Triaminocyclopropenium Ionic Liquids
Scientific Field: Chemistry
Application Summary: 3-Fluorocinnamoyl chloride is used in the creation of highly-fluorinated triaminocyclopropenium ionic liquids.
Methods of Application: The reaction of pentachlorocyclopropane or tetrachlorocyclopropene with bis(2,2,2-trifluoroethyl)amine, HN(CH2CF3)2, occurs in the presence of a trialkylamine, NR 3, to give cations with two fluorinated amino groups.
Results or Outcomes: The chloride salts showed the formation of fluorous regions and more hydrophilic ionic regions in the solid state.
Probing and Evaluating Transmembrane Chloride Ion Transport
Scientific Field: Biochemistry, Medicine
Application Summary: 3-Fluorocinnamoyl chloride is used in the synthesis of double-walled trifluorophenyl/phthalimide extended calix [4]pyrrole (C4P) receptors.
Methods of Application: The synthesis of these receptors involves the reaction of 3-Fluorocinnamoyl chloride with other compounds to form the C4P receptors.
Results or Outcomes: The ion transport studies have revealed that ion transport occurs through the Cl‒/NO3‒ antiport mode.
Derivatization Reagent for HPLC Analysis
Scientific Field: Analytical Chemistry
Application Summary: 3-Fluorocinnamoyl chloride can be used as a derivatization reagent for the analysis of perhexiline and its monohydroxy metabolite in plasma by High-Performance Liquid Chromatography (HPLC).
Methods of Application: The compound is used to derivatize the analytes of interest, enhancing their detection in the HPLC system.
Results or Outcomes: This method allows for the sensitive and selective analysis of perhexiline and its metabolite in plasma.
Investigation of In Vitro Enzyme Kinetics and CYP Isoform Selectivity
Scientific Field: Biochemistry, Pharmacology
3-Fluorocinnamoyl chloride is an organic compound with the molecular formula . It features a cinnamoyl group, which is a derivative of cinnamic acid, where a chlorine atom and a fluorine atom are substituted on the aromatic ring. This compound is characterized by its pale yellow crystalline appearance and has a melting point of approximately 37-38 °C and a boiling point of around 257-258 °C . The presence of both halogen atoms enhances its reactivity, making it valuable in various chemical syntheses.
- Nucleophilic Acyl Substitution: Reacts with amines to form corresponding amides.
- Esterification: Can react with alcohols to form esters.
- Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, allowing for further substitutions.
For instance, the chlorination of cinnamic acid using thionyl chloride can yield 3-fluorocinnamoyl chloride as an intermediate product .
The synthesis of 3-fluorocinnamoyl chloride typically involves:
- Chlorination of Cinnamic Acid: Cinnamic acid is treated with thionyl chloride or oxalyl chloride under reflux conditions to produce cinnamoyl chloride.
- Fluorination: The introduction of the fluorine atom can be achieved through various methods such as electrophilic fluorination or by using fluorinating agents like N-fluorobenzenesulfonimide .
These methods allow for the efficient production of 3-fluorocinnamoyl chloride from readily available precursors.
3-Fluorocinnamoyl chloride finds applications in:
- Organic Synthesis: Serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.
- Material Science: Used in the development of functional materials due to its reactive nature.
- Chemical Research: Employed in studies exploring structure-activity relationships in medicinal chemistry .
Interaction studies involving 3-fluorocinnamoyl chloride often focus on its reactivity with biological molecules. For example, it may interact with amino acids or proteins, leading to modifications that could affect biological pathways. These interactions are crucial for understanding its potential therapeutic applications and toxicity profiles .
Several compounds are structurally similar to 3-fluorocinnamoyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cinnamoyl Chloride | Lacks fluorine; used widely in organic synthesis. | |
| 3-Chlorocinnamoyl Chloride | Contains two chlorine atoms; more reactive than 3-fluorocinnamoyl chloride. | |
| 3-Bromocinnamoyl Chloride | Contains bromine; exhibits different reactivity patterns. | |
| 3-Fluorobenzoyl Chloride | Similar structure but lacks the propenoic side chain. |
The uniqueness of 3-fluorocinnamoyl chloride lies in its combination of both fluorine and chlorine substituents, which may impart distinct electronic properties and reactivity compared to its analogs. This makes it particularly interesting for research and development in synthetic chemistry and medicinal applications .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]
Pictograms

Corrosive








